Dodecasiloxane, hexacosamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecasiloxane, hexacosamethyl- is a chemical compound with the molecular formula C26H78O11Si12 and a molecular weight of 903.92. It is also known by its CAS number 2471-08-1 . This compound is part of the siloxane family, which is characterized by silicon-oxygen bonds. Dodecasiloxane, hexacosamethyl- is notable for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of dodecasiloxane, hexacosamethyl- typically involves the hydrolysis and condensation of organosilicon compounds. One common method includes the reaction of methyltrichlorosilane with water, followed by a series of condensation reactions to form the desired siloxane structure . Industrial production methods often utilize controlled hydrolysis and polymerization processes to ensure high purity and yield of the compound.
Analyse Chemischer Reaktionen
Dodecasiloxane, hexacosamethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol groups.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: It can undergo substitution reactions where organic groups attached to silicon atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dodecasiloxane, hexacosamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various organic and inorganic reactions.
Biology: This compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility and stability.
Wirkmechanismus
The mechanism of action of dodecasiloxane, hexacosamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function. The silicon-oxygen bonds in the compound provide high thermal and chemical stability, which is crucial for its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Dodecasiloxane, hexacosamethyl- can be compared with other siloxane compounds such as octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane. While these compounds share similar silicon-oxygen frameworks, dodecasiloxane, hexacosamethyl- is unique due to its higher molecular weight and more complex structure, which confer enhanced stability and specific chemical properties .
Similar compounds include:
- Octamethylcyclotetrasiloxane
- Decamethylcyclopentasiloxane
- Hexamethyldisiloxane
These compounds are also used in various industrial and scientific applications but differ in their molecular structures and specific properties.
Eigenschaften
CAS-Nummer |
2471-08-1 |
---|---|
Molekularformel |
C26H78O11Si12 |
Molekulargewicht |
903.9 g/mol |
IUPAC-Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C26H78O11Si12/c1-38(2,3)27-40(7,8)29-42(11,12)31-44(15,16)33-46(19,20)35-48(23,24)37-49(25,26)36-47(21,22)34-45(17,18)32-43(13,14)30-41(9,10)28-39(4,5)6/h1-26H3 |
InChI-Schlüssel |
CJRWALLMSORFIV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.